molecular formula C7H9FN2 B14021461 (2-Fluoro-4-methylpyridin-3-YL)methylamine

(2-Fluoro-4-methylpyridin-3-YL)methylamine

Cat. No.: B14021461
M. Wt: 140.16 g/mol
InChI Key: YKSRJXRSHKYORK-UHFFFAOYSA-N
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Description

(2-Fluoro-4-methylpyridin-3-YL)methylamine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound has garnered interest in various fields, including medicinal chemistry, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-methylpyridin-3-YL)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Fluoro-4-methylpyridin-3-YL)methylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its unique chemical properties.

    Industry: The compound is used in the development of new materials with enhanced properties

Mechanism of Action

The mechanism of action of (2-Fluoro-4-methylpyridin-3-YL)methylamine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylpyridine
  • 2-Fluoro-5-methylpyridine
  • 2-Fluoro-6-methylpyridine

Uniqueness

(2-Fluoro-4-methylpyridin-3-YL)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

(2-fluoro-4-methylpyridin-3-yl)methanamine

InChI

InChI=1S/C7H9FN2/c1-5-2-3-10-7(8)6(5)4-9/h2-3H,4,9H2,1H3

InChI Key

YKSRJXRSHKYORK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)F)CN

Origin of Product

United States

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